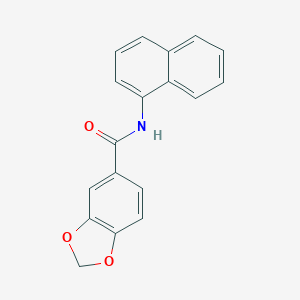
N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that belongs to the class of carboxamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of naphthalen-1-amine with 1,3-benzodioxole-5-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of naphthalene-1,3-dicarboxylic acid or benzodioxole-5-carboxylic acid.
Reduction: Formation of N-(naphthalen-1-yl)-1,3-benzodioxole-5-amine.
Substitution: Formation of halogenated derivatives like 2-bromo-N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide.
科学研究应用
N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
作用机制
The mechanism of action of N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it has been shown to inhibit the growth of certain fungi by disrupting cell wall synthesis and membrane integrity .
相似化合物的比较
Similar Compounds
N-(naphthalen-1-yl) phenazine-1-carboxamide: Another naphthalene derivative with similar structural features but different biological activities.
N-(8-fluoronaphthalen-1-yl)benzamide: A compound designed to maximize hydrogen bonding interactions, used in different chemical contexts.
Uniqueness
N-(1-naphthyl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the naphthalene and benzodioxole moieties, which confer distinct chemical and biological properties
属性
分子式 |
C18H13NO3 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H13NO3/c20-18(13-8-9-16-17(10-13)22-11-21-16)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,19,20) |
InChI 键 |
GPDMEQJYROEFAU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















